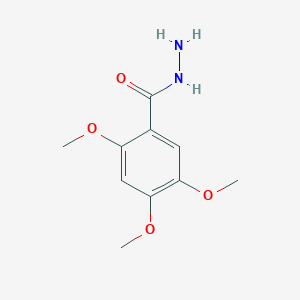

2,4,5-Trimethoxybenzohydrazide

Description

Properties

IUPAC Name |

2,4,5-trimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(13)12-11/h4-5H,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMATIDPSOPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395997 | |

| Record name | 2,4,5-trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588677-34-3 | |

| Record name | 2,4,5-Trimethoxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,4,5-Trimethoxybenzohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Strategic Synthesis Design and Starting Material Selection

In the synthesis of complex organic molecules, the selection of a starting material is a critical decision that dictates the efficiency, feasibility, and elegance of the entire synthetic route. The target molecule, 2,4,5-Trimethoxybenzohydrazide, is a highly functionalized aromatic compound with potential applications as a scaffold in medicinal chemistry.

While the query proposed a synthesis starting from gallic acid (3,4,5-trihydroxybenzoic acid), it is imperative from a regiochemical standpoint to address this choice. Gallic acid possesses a 3,4,5-substitution pattern on the aromatic ring. Converting this to the desired 2,4,5-pattern is not a trivial transformation and would involve a complex, low-yielding sequence of protection, deprotection, and potential rearrangement reactions that are not described in standard synthetic literature.

Therefore, this guide presents a more chemically sound and efficient pathway. As Senior Application Scientists, we advocate for routes that are both reproducible and scalable. The proposed synthesis begins with a more logical and commercially available precursor, 1,2,4-trimethoxybenzene , which already contains the correct oxygenation pattern, allowing for a direct and high-yielding pathway to the target hydrazide.

Overall Synthetic Workflow

The synthesis is designed as a four-step sequence, commencing with the formylation of 1,2,4-trimethoxybenzene and culminating in the hydrazinolysis of an intermediate ester. Each step is chosen for its reliability and high conversion rate, ensuring a practical route to the final product.

Caption: Four-step synthesis of this compound.

Part 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction

The initial step involves the introduction of a formyl group (-CHO) onto the electron-rich 1,2,4-trimethoxybenzene ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and efficiency with activated aromatic systems.[1][2] The electrophile, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Mechanism: Vilsmeier Reagent Formation and Electrophilic Aromatic Substitution

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

-

Reagents and Equipment:

-

1,2,4-Trimethoxybenzene (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (1.2 equivalents)

-

N,N-Dimethylformamide (DMF) (3 equivalents)

-

Saturated aqueous sodium acetate (NaOAc) solution

-

Ice bath, round-bottom flask, magnetic stirrer, and standard glassware

-

-

Procedure:

-

To a stirred solution of 1,2,4-trimethoxybenzene (8.42 g) in DMF (17 ml), add phosphorus oxychloride (5.5 ml) dropwise while maintaining the temperature under ice cooling.[3]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 1 hour with continuous stirring.

-

Cool the mixture back down in an ice bath.

-

Carefully quench the reaction by adding saturated aqueous sodium acetate solution (30 ml) to hydrolyze the intermediate iminium salt.

-

The product, 2,4,5-trimethoxybenzaldehyde, will precipitate as colorless needles.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.[3]

-

Part 2: Oxidation to 2,4,5-Trimethoxybenzoic Acid

The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation. For an electron-rich substrate like 2,4,5-trimethoxybenzaldehyde, a strong oxidizing agent is required. Potassium permanganate (KMnO₄) in a basic solution is a classic and effective choice. The reaction proceeds via a manganate ester intermediate which is then hydrolyzed to yield the carboxylate salt. Acidification in the workup step provides the final carboxylic acid.

Experimental Protocol

-

Reagents and Equipment:

-

2,4,5-Trimethoxybenzaldehyde (1 equivalent)

-

Potassium permanganate (KMnO₄) (approx. 2 equivalents)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl) for acidification

-

Acetone or water as solvent

-

-

Procedure:

-

Dissolve 2,4,5-trimethoxybenzaldehyde in a suitable solvent like aqueous acetone in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of sodium hydroxide or potassium carbonate to make the medium basic.

-

Slowly add a solution of potassium permanganate in water. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

After the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed, heat the mixture at reflux for an additional hour to ensure complete reaction.

-

Cool the reaction mixture and filter to remove the MnO₂ precipitate.

-

Acidify the clear filtrate with concentrated HCl until the pH is ~2. 2,4,5-Trimethoxybenzoic acid will precipitate as a white solid.

-

Collect the product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

-

Part 3: Fischer Esterification to Methyl 2,4,5-Trimethoxybenzoate

Esterification is the crucial step to activate the carboxyl group for the subsequent reaction with hydrazine. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a reliable and scalable method.[4] The reaction is an equilibrium process, and using the alcohol (methanol) as the solvent drives the reaction towards the product side.

Experimental Protocol

-

Reagents and Equipment:

-

2,4,5-Trimethoxybenzoic acid (1 equivalent)

-

Methanol (MeOH), anhydrous (solvent)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Standard reflux apparatus

-

-

Procedure:

-

Suspend 2,4,5-trimethoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude methyl 2,4,5-trimethoxybenzoate.

-

Part 4: Hydrazinolysis to this compound

The final step is the conversion of the methyl ester to the desired benzohydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.

Mechanism: Nucleophilic Acyl Substitution

Caption: Mechanism of hydrazinolysis of the ester.

Experimental Protocol

-

Reagents and Equipment:

-

Methyl 2,4,5-trimethoxybenzoate (1 equivalent)

-

Hydrazine hydrate (N₂H₄·H₂O) (3-5 equivalents)

-

Ethanol or Methanol as solvent

-

Standard reflux apparatus

-

-

Procedure:

-

Dissolve methyl 2,4,5-trimethoxybenzoate in ethanol or methanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution upon cooling.

-

If precipitation is slow, the mixture can be concentrated and cooled further in an ice bath.

-

Collect the solid this compound by vacuum filtration.

-

Wash the product with a small amount of cold ethanol and dry under vacuum to obtain the final product.

-

Quantitative Data Summary

The following table provides expected data for the intermediates and the final product based on literature values for the target compound and its isomers. Actual results may vary based on experimental conditions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 2,4,5-Trimethoxybenzaldehyde | C₁₀H₁₀O₄ | 196.18 | Colorless Needles | 114-115.5 |

| 2,4,5-Trimethoxybenzoic Acid | C₁₀H₁₂O₅ | 212.20 | White Crystalline Powder | 143-145 |

| Methyl 2,4,5-Trimethoxybenzoate | C₁₁H₁₄O₅ | 226.23 | Solid | ~95-98 (estimated) |

| This compound | C₁₀H₁₄N₂O₄ | 226.23 | White Solid | (Not specified in results) |

References

- Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Sil. Canadian Journal of Chemistry. 2022.

- Process for the preparation of 2,4,5-trimethoxybenzaldehyde.

- Process for the preparation of 2,4,5-trimethoxybenzaldehyde.

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde. Erowid. Available from: [Link]

- The Synthesis of Some Basic Esters of 3,4,5-Trimethoxybenzoic Acid.

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

-

Ishii, H., et al. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid and other Alkoxybenzaldehydes. Chem. Pharm. Bull. 31, 3024-3038 (1983). Available from: [Link]

- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.

-

Vihita Bio. 2,4,5-Trimethoxybenzoic Acid Manufacturer in India. Available from: [Link]

-

Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. Available from: [Link]

-

Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. 2021. Available from: [Link]

- Preparation of trimethoxybenzoate esters and trimethoxybenzoic acid.

-

3,4,5-Trimethoxybenzoic Acid. PubChem. Available from: [Link]

- Study of Hydrazinolysis of Methyl-3-(4-allyl-3-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoates. Proceedings of the YSU B: Chemical and Biological Sciences. 2018.

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trimethoxybenzohydrazide

A Note to the Researcher: The scientific literature provides extensive characterization of the isomeric compound, 3,4,5-trimethoxybenzohydrazide. However, detailed peer-reviewed data on the physicochemical properties of 2,4,5-trimethoxybenzohydrazide is notably scarce. This guide addresses this gap by presenting the available information, proposing robust protocols for its synthesis and characterization, and leveraging data from its direct precursor and its well-documented isomer to provide a comprehensive and practical resource for drug development professionals.

Compound Identification and Available Data

This compound is a polysubstituted aromatic hydrazide. While detailed experimental properties are not widely published, its fundamental identifiers have been established by chemical suppliers.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 588677-34-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [1][2][5] |

| Molecular Weight | 226.23 g/mol | [1][2] |

| Refractive Index | 1.534 | [5] |

Synthetic Pathway and Precursor Analysis

The most direct synthetic route to this compound involves the hydrazinolysis of a corresponding ester or the reaction of its precursor aldehyde with a hydrazine source. The key starting material for this process is 2,4,5-trimethoxybenzaldehyde.

Physicochemical Properties of 2,4,5-Trimethoxybenzaldehyde

Understanding the precursor is critical for planning the synthesis and purification of the final hydrazide compound.

| Property | Value | Source |

| CAS Number | 4460-86-0 | |

| Molecular Weight | 196.20 g/mol | |

| Appearance | Beige solid/powder | [6] |

| Melting Point | 112-114 °C | |

| Boiling Point | 140 °C at 4 mmHg (sublimes) | [6] |

| Solubility | Soluble in ethyl ether, chloroform, ligroin. Less than 1 mg/mL in water. | [6] |

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for hydrazide synthesis.[7] The causality behind this two-step approach lies in the high reactivity and yield associated with the hydrazinolysis of an activated carboxylic acid derivative, such as a methyl ester.

Step 1: Esterification of 2,4,5-Trimethoxybenzoic Acid

-

Reaction Setup: To a solution of 2,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reflux: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Workup: Cool the reaction mixture and reduce the volume of methanol under reduced pressure. Neutralize the remaining solution carefully with a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 2,4,5-trimethoxybenzoate.

Step 2: Hydrazinolysis to form this compound

-

Reaction Setup: Dissolve the methyl 2,4,5-trimethoxybenzoate (1.0 eq) from the previous step in ethanol (15 mL/g of ester).

-

Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the solution.

-

Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound. Recrystallization from ethanol or a similar solvent may be performed for higher purity.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Proposed Analytical Characterization

Once synthesized, the following standard analytical techniques are required to confirm the identity, purity, and structure of this compound.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methoxy groups, and the hydrazide (-NH and -NH₂) protons. The chemical shifts of the methoxy groups will be crucial in confirming the 2,4,5-substitution pattern.

-

¹³C NMR Spectroscopy: This will confirm the number of unique carbon environments, including the carbonyl carbon of the hydrazide and the carbons of the aromatic ring and methoxy groups.

-

FT-IR Spectroscopy: Key vibrational bands are expected for the N-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and C-O stretches of the methoxy groups.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion at approximately m/z 227.10.

Comparative Analysis: 3,4,5-Trimethoxybenzohydrazide

In contrast to the 2,4,5-isomer, its 3,4,5-trimethoxy counterpart is well-characterized in the scientific literature. This data serves as an essential reference for researchers.[7][8][9][10]

| Property | Value | Source |

| CAS Number | 3291-03-0 | [8][9][10] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [8][9] |

| Molecular Weight | 226.23 g/mol | [8] |

| Appearance | White solid | [7] |

| Melting Point | 156-160 °C | [7][8] |

Spectroscopic Data for 3,4,5-Trimethoxybenzohydrazide

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.70 (s, 1H, -CONH-), 7.15 (s, 2H, Ar-H), 4.45 (s, 2H, -NH₂), 3.84 (s, 6H, 2x -OCH₃ at C3/C5), 3.74 (s, 3H, -OCH₃ at C4).[7]

-

Mass Spec (ESI): m/z 227.20 [M+H]⁺.[7]

The key distinguishing feature in the ¹H NMR spectrum between the two isomers would be the aromatic region. The 3,4,5-isomer shows a singlet for its two equivalent aromatic protons. The 2,4,5-isomer, due to its asymmetry, is expected to show two distinct singlets or doublets for its aromatic protons.

Potential Applications and Research Context

Conclusion

While a comprehensive, peer-reviewed physicochemical profile of this compound is yet to be published, this guide provides a foundational framework for its scientific investigation. By detailing the properties of its precursor, proposing a robust synthetic and analytical validation workflow, and providing a comparative analysis with its well-documented 3,4,5-isomer, researchers are equipped with the necessary information to confidently synthesize, characterize, and evaluate this compound in drug development and chemical biology research.

References

-

King-Pharm. 588677-34-3 this compound. [Link]

-

Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1), 359-366. [Link]

-

ChemSrc. Benzoic acid, 2,4,5-trimethoxy-, hydrazide (9CI) CAS#: 588677-34-3. [Link]

-

CAS Common Chemistry. 3,4,5-Trimethoxybenzohydrazide. [Link]

-

PubChem. 2,4,5-Trimethoxybenzaldehyde. [Link]

-

PubChem. 3,4,5-Trimethoxybenzohydrazide. [Link]

-

NIST. 3,4,5-Trimethoxybenzhydrazide. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. scbt.com [scbt.com]

- 3. molcore.com [molcore.com]

- 4. Benzoic acid, 2,4,5-trimethoxy-, hydrazide (9CI) CAS#: 588677-34-3 [amp.chemicalbook.com]

- 5. 588677-34-3 this compound [chemsigma.com]

- 6. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 3,4,5-Trimethoxybenzohydrazide | C10H14N2O4 | CID 76793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4,5-Trimethoxybenzhydrazide [webbook.nist.gov]

An In-depth Technical Guide to Trimethoxybenzohydrazides for Drug Development Professionals

Executive Summary & Isomer Clarification

Researchers engaged in the synthesis of novel therapeutic agents frequently encounter substituted benzohydrazides as versatile synthons. While the request for information on 2,4,5-Trimethoxybenzohydrazide is specific, a thorough review of the scientific literature and chemical databases reveals a significant data scarcity for this particular isomer. There is no assigned CAS number or substantial body of research detailing its synthesis, properties, or applications.

Conversely, the isomeric compound, 3,4,5-Trimethoxybenzohydrazide , is a well-documented, commercially available, and widely utilized intermediate in medicinal chemistry. Given the likely research interest in a trimethoxy-substituted benzohydrazide scaffold, this guide will provide a comprehensive technical overview of the well-characterized 3,4,5-Trimethoxybenzohydrazide .

Furthermore, to directly address the initial query and provide a novel research avenue, this document will conclude with a proposed, scientifically grounded protocol for the synthesis of the undocumented This compound , based on established chemical principles and the known precursor, 2,4,5-Trimethoxybenzaldehyde.

Part 1: A Comprehensive Profile of 3,4,5-Trimethoxybenzohydrazide

3,4,5-Trimethoxybenzohydrazide (CAS No. 3291-03-0) is a key building block, valued for its role in the construction of hydrazone derivatives which exhibit a wide array of biological activities.[1] Its structure is derived from eudesmic acid, a methoxy-substituted analog of gallic acid.[1]

Physicochemical & Structural Properties

The fundamental properties of 3,4,5-Trimethoxybenzohydrazide are critical for its application in synthesis, dictating solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 3291-03-0 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [2][3][4] |

| Molecular Weight | 226.23 g/mol | [2][3][4] |

| IUPAC Name | 3,4,5-trimethoxybenzohydrazide | [4] |

| Melting Point | 156-158 °C | [1] |

| Appearance | White solid | [1] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NN | [2] |

| InChI Key | KQXHMNUXNHQSOW-UHFFFAOYSA-N | [2][3] |

Established Synthesis Protocol

The synthesis of 3,4,5-Trimethoxybenzohydrazide is typically achieved from its corresponding benzoic acid or ester derivative. A common and efficient laboratory-scale method involves the hydrazinolysis of a methyl or ethyl ester of 3,4,5-trimethoxybenzoic acid.

Caption: Synthesis pathway for 3,4,5-Trimethoxybenzohydrazide.

Detailed Step-by-Step Methodology: [1]

-

Esterification:

-

To a solution of 3,4,5-trimethoxybenzoic acid (eudesmic acid) in methanol (MeOH), add a catalytic amount of an acidic catalyst such as Amberlyst-15.

-

Reflux the mixture for a duration sufficient for complete ester formation, typically monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the catalyst, remove the solvent under reduced pressure to yield the crude methyl 3,4,5-trimethoxybenzoate.

-

-

Hydrazinolysis:

-

Dissolve the crude methyl 3,4,5-trimethoxybenzoate in a suitable alcohol solvent, such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting ester.

-

Concentrate the reaction mixture to approximately one-fourth of its original volume.

-

Cool the concentrated solution to approximately 5°C to induce precipitation of the product.

-

Filter the resulting white solid, wash with a small amount of cold solvent, and dry under vacuum to yield 3,4,5-Trimethoxybenzohydrazide. A typical yield for this step is around 75%.[1]

-

Core Application: Synthesis of Bioactive Hydrazones

The primary utility of 3,4,5-Trimethoxybenzohydrazide in drug development is its role as a nucleophile in condensation reactions with various aldehydes and ketones.[1] This reaction forms a hydrazone linkage (-C=N-NH-), a critical pharmacophore known for a wide range of biological activities.[1][5]

Caption: General scheme for the synthesis of bioactive hydrazones.

This straightforward reaction allows for the generation of large libraries of diverse molecular structures by varying the aldehyde or ketone component, which is fundamental to structure-activity relationship (SAR) studies.

Biological Activities of 3,4,5-Trimethoxybenzohydrazide Derivatives

The resulting hydrazone derivatives have been investigated for numerous therapeutic applications. The table below summarizes the reported activities of various analogs synthesized from 3,4,5-Trimethoxybenzohydrazide.

| Derivative Class | Tested Activity | Result | Source(s) |

| (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazides | Antibacterial | Several derivatives showed significant activity against S. aureus, S. pyogenes, E. coli, and P. aeruginosa. | [1] |

| (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazides | Antifungal | Moderate activity observed against Aspergillus niger and Candida albicans. | [1] |

| (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazides | Antidiabetic | In an alloxan-induced diabetic rat model, several derivatives exhibited significant hypoglycemic activity. | [1] |

| Schiff Bases (with other hydrazides) | Antitumor, Antifungal, Antituberculous | Hydrazones as a class are widely reported to possess these activities. | [6] |

Part 2: Proposed Synthesis of this compound (Hypothetical)

While no literature exists for the target molecule, a plausible synthetic route can be designed based on the well-established chemistry of its precursors. The logical starting material is 2,4,5-Trimethoxybenzaldehyde (CAS No. 4460-86-0) , which is commercially available.[7][8] The proposed synthesis involves an oxidation followed by esterification and hydrazinolysis.

Caption: Proposed pathway for the synthesis of this compound.

Proposed Step-by-Step Methodology:

This protocol is hypothetical and requires experimental validation.

-

Oxidation of the Aldehyde:

-

Dissolve 2,4,5-Trimethoxybenzaldehyde in a suitable solvent (e.g., acetone or a biphasic system).

-

Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate in acidic conditions, while maintaining the temperature with an ice bath.

-

Stir the reaction until TLC indicates the absence of the starting aldehyde.

-

Work up the reaction mixture, which typically involves quenching the excess oxidant, filtration of manganese dioxide (if using KMnO₄), acidification, and extraction of the resulting 2,4,5-Trimethoxybenzoic acid into an organic solvent.

-

Purify the acid by recrystallization or column chromatography.

-

-

Esterification:

-

Dissolve the purified 2,4,5-Trimethoxybenzoic acid in an excess of dry methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, neutralize the acid catalyst and remove the methanol under reduced pressure. Extract the resulting ester into a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.

-

-

Hydrazinolysis:

-

Following the established procedure for the 3,4,5- isomer, dissolve the crude methyl 2,4,5-trimethoxybenzoate in ethanol.[1]

-

Add an excess of hydrazine hydrate and reflux the mixture until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and induce crystallization, potentially by reducing the volume and cooling to a low temperature.

-

Isolate the solid product by filtration, wash with a minimal amount of cold ethanol, and dry thoroughly.

-

Self-Validation: The success of each step must be validated through standard analytical techniques such as TLC, melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the intermediates and the final product to confirm its structure and purity.

Part 3: Safety & Handling

Benzohydrazide derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. Hydrazine hydrate is highly toxic and corrosive; handle with extreme caution. Consult the Safety Data Sheet (SDS) for all reagents before use.

References

-

Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]

- Ye, D. -M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25, 4629-4631.

- SincereChemical. (n.d.). 245-Trimethoxybenzaldehyde CAS# 4460-86-0.

- Fisher Scientific. (n.d.). CAS RN 4460-86-0.

- Santa Cruz Biotechnology. (n.d.). 2,4,5-Trimethoxybenzaldehyde.

- ChemicalBook. (n.d.). 2,4,5-Trimethoxybenzaldehyde | 4460-86-0.

- ResearchGate. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Scientific Inquiry and Review.

- National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide.

- PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.

- PubMed Central. (n.d.).

- Royal Society of Chemistry. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.

- BIOZOL. (n.d.). 2,4,5-Trimethoxybenzaldehyde, CAS [[4460-86-0]].

- LookChem. (n.d.). Cas 3291-03-0,3,4,5-TRIMETHOXYBENZHYDRAZIDE.

- CAS Common Chemistry. (n.d.). 3,4,5-Trimethoxybenzohydrazide.

- NIST. (n.d.). 3,4,5-Trimethoxybenzhydrazide. In NIST Chemistry WebBook.

- Organic Chemistry Portal. (n.d.). Hydrazone synthesis.

- National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzohydrazide.

- BenchChem. (n.d.). The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols.

- Canadian Journal of Chemistry. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Prediction.

- ChemDiv. (n.d.). Compound N'-[(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide.

- National Center for Biotechnology Information. (n.d.). Trimethoxybenzohydrazide.

- Sigma-Aldrich. (n.d.). 2,4,5-Trimethoxybenzaldehyde 98%.

- CymitQuimica. (n.d.). 3,4,5-Trimethoxybenzoic acid hydrazide.

- BenchChem. (n.d.). Comparative Analysis of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs: A Guide for Researchers.

Sources

- 1. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 3,4,5-Trimethoxybenzhydrazide [webbook.nist.gov]

- 4. 3,4,5-Trimethoxybenzohydrazide | C10H14N2O4 | CID 76793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. scbt.com [scbt.com]

- 8. 2,4,5-Trimethoxybenzaldehyde | 4460-86-0 [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,4,5-Trimethoxybenzohydrazide

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,4,5-Trimethoxybenzohydrazide, a polysubstituted benzene derivative of interest in medicinal chemistry and materials science. By examining the chemical shifts, coupling constants, and signal multiplicities, we can achieve unambiguous assignment of all proton and carbon signals. This document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative reference for professionals engaged in the synthesis and characterization of complex aromatic compounds.

Introduction: The Significance of this compound

This compound belongs to the hydrazide class of compounds, which are key structural motifs in a vast array of pharmacologically active agents. Hydrazides and their derivatives, hydrazones, exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The specific substitution pattern of three methoxy groups on the benzene ring is derived from 2,4,5-trimethoxybenzaldehyde, a compound obtainable from natural sources like Acorus calamus oil[2].

Accurate structural confirmation is the bedrock of drug discovery and development. NMR spectroscopy provides unparalleled detail regarding the molecular framework. For a molecule like this compound, NMR is crucial for verifying the substitution pattern on the aromatic ring, confirming the presence of the hydrazide moiety, and ensuring isomeric purity.

Foundational NMR Principles for Aromatic Hydrazides

The NMR spectrum of this compound is governed by several key electronic and structural factors:

-

Aromatic Ring Current: The delocalized π-electrons of the benzene ring generate a powerful local magnetic field. This "ring current" strongly deshields the protons attached to the ring, causing their signals to appear far downfield in the ¹H NMR spectrum, typically between 6.5 and 8.5 ppm[3]. Aromatic carbons resonate in the δ 110-160 ppm region of the ¹³C spectrum[4].

-

Substituent Effects: The nature and position of substituents dramatically influence the chemical shifts of nearby nuclei.

-

Methoxy Groups (-OCH₃): As strong electron-donating groups (EDGs) through resonance, methoxy substituents increase electron density at the ortho and para positions of the ring. This increased shielding shifts the signals for the attached protons and carbons upfield (to a lower δ value)[4]. The methoxy protons themselves typically appear as sharp singlets between 3.5 and 4.4 ppm, while the carbons are found around 55-62 ppm[5][6].

-

Benzohydrazide Group (-CONHNH₂): This group acts as an electron-withdrawing group (EWG) through induction and resonance, decreasing electron density on the ring, particularly at the ortho and para positions. This deshielding effect causes downfield shifts for nearby nuclei[4].

-

-

Exchangeable Protons (-NH, -NH₂): The protons on the nitrogen atoms of the hydrazide group are acidic and can exchange with each other and with trace amounts of water in the solvent. This chemical exchange often results in broad signals in the ¹H NMR spectrum. Their chemical shifts are highly sensitive to solvent, concentration, and temperature[7][8]. Using a hydrogen-bonding solvent like DMSO-d₆ is often essential to slow this exchange and observe these protons clearly.

Caption: Relationship between molecular features and NMR spectral output.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol is a self-validating system designed to produce reliable and reproducible NMR data for this compound.

3.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds slows the exchange rate of the N-H protons, allowing for their clearer observation compared to a non-polar solvent like CDCl₃[9].

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically added by the manufacturer to the deuterated solvent and serves as the internal reference (δ 0.00 ppm). If not present, it can be added, but referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) is also a standard practice[10].

3.2. Spectrometer Parameters

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay (5-10s) may be needed for accurate integration of quaternary-attached groups if required, but 2s is sufficient for structural confirmation.

-

Number of Scans: 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

-

Caption: Standard workflow for NMR analysis of this compound.

Detailed Spectral Analysis

The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, with atom numbering corresponding to the diagram below.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by five distinct regions: two aromatic proton signals, three methoxy proton signals, and two signals from the hydrazide N-H protons.

Table 1: Predicted ¹H NMR Signal Assignments for this compound (in DMSO-d₆)

| Signal Label | Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-3 | Ar-H | ~6.7-6.9 | Singlet | 1H | Located ortho to two strong EDGs (-OCH₃) and meta to the EWG (-CONHNH₂), leading to a relatively upfield aromatic shift. |

| H-6 | Ar-H | ~7.2-7.4 | Singlet | 1H | Located ortho to the electron-withdrawing hydrazide group, causing a significant downfield shift compared to H-3[4]. |

| H-10 | C4-OCH₃ | ~3.7-3.8 | Singlet | 3H | Methoxy group flanked by two other methoxy groups; its chemical shift is typical for aromatic methoxy protons[11]. |

| H-11 | C5-OCH₃ | ~3.8-3.9 | Singlet | 3H | Methoxy group meta to the carbonyl. |

| H-9 | C2-OCH₃ | ~3.9-4.0 | Singlet | 3H | Methoxy group ortho to the carbonyl group may experience a slightly different electronic environment, potentially shifting it slightly downfield. |

| H-8 | -CONH - | ~9.5-10.5 | Broad Singlet | 1H | The amide proton is typically deshielded and appears significantly downfield. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange[7][12]. |

| H-8' | -NH₂ | ~4.4-4.8 | Broad Singlet | 2H | The terminal amine protons are less deshielded than the amide proton and appear further upfield. Broadness is due to exchange[7][8]. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound (in DMSO-d₆)

| Signal Label | Assigned Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C-7 | C =O | ~165-168 | The carbonyl carbon of a hydrazide appears in this characteristic downfield region[13]. |

| C-4 | Ar-C -OCH₃ | ~153-155 | Aromatic carbon attached to an oxygen atom, significantly deshielded. This carbon is para to the carbonyl substituent. |

| C-2 | Ar-C -OCH₃ | ~148-150 | Aromatic carbon attached to oxygen, ortho to the carbonyl group. |

| C-5 | Ar-C -OCH₃ | ~142-144 | Aromatic carbon attached to oxygen, meta to the carbonyl group. |

| C-1 | Ar-C -C=O | ~118-120 | Quaternary aromatic carbon attached to the hydrazide group. Its shift is influenced by the attached methoxy groups. |

| C-6 | Ar-C H | ~113-115 | Protonated aromatic carbon ortho to the carbonyl. Deshielded relative to C-3. |

| C-3 | Ar-C H | ~97-99 | Protonated aromatic carbon shielded by two ortho methoxy groups, resulting in a significantly upfield shift[4][14]. |

| C-10 | C4-OC H₃ | ~56.0-56.5 | Typical chemical shift for an aromatic methoxy carbon[5][6]. |

| C-11 | C5-OC H₃ | ~56.5-57.0 | Slight variation due to different position relative to the other substituents. |

| C-9 | C2-OC H₃ | ~60-62 | Methoxy carbons flanked by two substituents (ortho effect) often appear further downfield, a phenomenon documented for sterically crowded methoxy groups[6][15][16]. |

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shift theory and substituent effects. The ¹H spectrum is defined by two distinct aromatic singlets, three sharp methoxy singlets, and two broad, solvent-dependent N-H signals. The ¹³C spectrum confirms the presence of ten unique carbons, with the oxygen-substituted aromatic carbons and the carbonyl carbon appearing at the lowest fields. This guide provides a robust framework and detailed spectral predictions that serve as an authoritative benchmark for researchers working with this compound and its derivatives, ensuring confidence in structural assignment and sample purity.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Di Pietro, O., & Tiznado, W. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(6), 1257–1263. [Link]

-

Williamson, R. T., & Williams, C. M. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. Magnetic Resonance in Chemistry, 55(10), 923-930*. [Link]

-

PubChem. 2,4,5-Trimethoxybenzaldehyde. [Link]

-

Narender, T., Reddy, K. P., & Rao, K. R. (2012). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]

Sources

- 1. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. acdlabs.com [acdlabs.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

biological screening of novel 2,4,5-Trimethoxybenzohydrazide derivatives

An In-Depth Technical Guide to the Biological Screening of Novel 2,4,5-Trimethoxybenzohydrazide Derivatives

Introduction: The Therapeutic Potential of the Hydrazone Scaffold

The hydrazide-hydrazone moiety, characterized by the –(C=O)NHN=CH– linkage, is a privileged structural motif in medicinal chemistry, conferring a wide array of biological activities upon molecules that contain it.[1] Derivatives of this compound, which incorporate this versatile scaffold, have emerged as promising candidates for the development of novel therapeutic agents. The trimethoxy substitution pattern on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making them an interesting subject for biological screening. This guide provides a comprehensive overview of the key in vitro screening methodologies to assess the therapeutic potential of novel this compound derivatives, with a focus on their anticancer, antimicrobial, and antioxidant activities. The protocols detailed herein are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to aid researchers in making informed experimental choices.

General Synthesis of this compound Derivatives

The synthesis of the title compounds is typically achieved through a straightforward condensation reaction. The process commences with the reaction of an ester, such as methyl 3,4,5-trimethoxybenzoate, with hydrazine hydrate to yield the key intermediate, 3,4,5-trimethoxybenzohydrazide.[2][3] This hydrazide is then reacted with a variety of aromatic or heteroaromatic aldehydes or ketones in a suitable solvent, often ethanol, under reflux conditions.[2][4] This reaction proceeds via a nucleophilic addition-elimination mechanism to form the corresponding hydrazone derivatives. The ease of this synthesis allows for the creation of a diverse library of compounds for biological evaluation by varying the aldehydic or ketonic reactant.

Anticancer Activity Screening

The evaluation of the cytotoxic effects of novel compounds against cancer cell lines is a fundamental first step in the identification of potential anticancer agents.[5][6] The hydrazide-hydrazone scaffold has been incorporated into numerous compounds exhibiting significant anticancer activity.[1][7][8] A common initial screening approach involves determining the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.

The MTT Assay: A Measure of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: In Vitro Cytotoxicity Screening using the MTT Assay

-

Cell Culture and Seeding:

-

Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HT-29 for colon cancer) in an appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7][9]

-

Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.[9]

-

Harvest the cells upon reaching 80-90% confluency and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.[9]

-

-

Compound Treatment:

-

Prepare stock solutions of the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for a period of 48-72 hours.[9]

-

Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin or paclitaxel).[7][9]

-

-

MTT Addition and Formazan Solubilization:

-

Absorbance Measurement and IC50 Calculation:

-

Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[9]

-

The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

-

Data Presentation: Cytotoxicity of Hydrazide-Hydrazone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 17 | SH-SY5Y (neuroblastoma) | 2.9 | [1] |

| Kelly (neuroblastoma) | 1.3 | [1] | |

| MCF-7 (breast adenocarcinoma) | 14.1 | [1] | |

| MDA-MB-231 (breast adenocarcinoma) | 18.8 | [1] | |

| Compound 3h | PC-3 (prostate cancer) | 1.32 | [7][10] |

| MCF-7 (breast cancer) | 2.99 | [7][10] | |

| HT-29 (colon cancer) | 1.71 | [7][10] | |

| Compound 2a | PC3 (prostate cancer) | 0.2 | [11] |

| Compound 2c | PC3 (prostate cancer) | 0.2 | [11] |

Visualization: Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer screening of novel compounds.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[12][13] Hydrazone derivatives have demonstrated promising antibacterial and antifungal activities.[2] The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial activity.[12][14][15]

The Agar Well Diffusion Method: Assessing Microbial Growth Inhibition

This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been inoculated with a test microorganism.[12][14] The presence of a zone of inhibition around the well indicates the antimicrobial activity of the substance.

Experimental Protocol: Antimicrobial Screening by Agar Well Diffusion

-

Preparation of Inoculum and Agar Plates:

-

Prepare a standardized bacterial or fungal inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Pour molten and cooled Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri plates and allow it to solidify.

-

Evenly spread the microbial inoculum over the surface of the agar plates.[14][16]

-

-

Well Preparation and Sample Addition:

-

Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[14]

-

Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.[14]

-

Include a negative control (solvent alone) and a positive control (a standard antibiotic like neomycin).[15]

-

-

Incubation and Measurement of Inhibition Zones:

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for antioxidant screening using the DPPH assay.

Data Interpretation and Future Directions

The initial biological screening provides valuable preliminary data on the potential therapeutic activities of novel this compound derivatives. Compounds exhibiting potent activity in these primary assays should be selected for further investigation. This may include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to understand the relationship between chemical structure and biological activity.

-

Mechanism of Action Studies: For promising anticancer compounds, further assays such as apoptosis induction (e.g., Annexin V/PI staining, caspase-3 activation) can elucidate the mechanism of cell death. [7][10]* Advanced Antimicrobial Testing: Determining the Minimum Inhibitory Concentration (MIC) for active antimicrobial compounds.

-

In Vivo Studies: Evaluating the efficacy and toxicity of the most promising compounds in animal models.

Conclusion

The systematic biological screening of novel this compound derivatives is a critical step in the drug discovery process. The in vitro assays described in this guide for anticancer, antimicrobial, and antioxidant activities provide a robust framework for the initial evaluation of these compounds. By understanding the principles behind these methods and adhering to rigorous experimental protocols, researchers can effectively identify promising lead candidates for further development into novel therapeutic agents.

References

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC - NIH. (n.d.).

- Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed. (2022, December 15).

- DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.).

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3).

- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (n.d.).

- Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar. (n.d.).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).

- Antioxidant effect of the studied hydrazone derivatives (1–15) and... - ResearchGate. (n.d.).

- A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. (n.d.).

- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (n.d.).

- Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC - NIH. (n.d.).

- Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. (2024, October 16).

- Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - MDPI. (n.d.).

- Antioxidant properties of designed hydrazone derivatives calculated at... - ResearchGate. (n.d.).

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).

- Synthesis, Characterization, and Antioxidant Activity of the Selected Phenolic Hydrazone Derivatives. (n.d.).

- Screening Strategies to Identify New Antibiotics - Ingenta Connect. (2012, March 1).

- Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. (n.d.).

- Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.).

- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. (n.d.).

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.).

- Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens - ASM Journals. (n.d.).

- DPPH Antioxidant Assay Kit - Zen-Bio. (n.d.).

- DPPH Radical Scavenging Assay - MDPI. (n.d.).

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021, September 24).

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (2020, April 9).

- Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed. (n.d.).

- Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29).

- Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinnati. (n.d.).

- Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde | Asian Journal of Chemistry. (2013, March 19).

- IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar. (2017, September 1).

- Scheme 2. Synthesis of 3,4,5-trimethoxybenzohydrazide and hydrazide... - ResearchGate. (n.d.).

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. (n.d.).

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.).

- Design, Synthesis and Biological Evaluation of 3',4',5'-trimethoxy Flavonoid Benzimidazole Derivatives as Potential Anti-Tumor Agents - PubMed. (2017, December 27).

Sources

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies [mdpi.com]

- 14. botanyjournals.com [botanyjournals.com]

- 15. chemistnotes.com [chemistnotes.com]

- 16. hereditybio.in [hereditybio.in]

The Hydrazide Functional Group: A Nexus of Reactivity in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Hydrazide Core

The hydrazide functional group, characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group (R-C(=O)NHNH2), stands as a cornerstone in contemporary organic and medicinal chemistry.[1][2] Its unique electronic architecture, featuring a nucleophilic terminal nitrogen and the potential for diverse chemical transformations, renders it an exceptionally versatile synthon.[3] This guide provides a comprehensive exploration of the chemical reactivity of the hydrazide group, offering field-proven insights into its synthesis, key reactions, and applications, with a particular focus on its pivotal role in drug discovery and bioconjugation. From its historical significance in the development of antituberculosis drugs like isoniazid to its modern application in targeted cancer therapies and advanced bioconjugation strategies, the hydrazide moiety continues to empower innovation across the chemical sciences.[1][4][5]

Synthesis of Hydrazides: Forging the N-N Bond

The construction of the hydrazide functional group can be achieved through several reliable synthetic routes. The choice of method is often dictated by the nature of the starting materials and the desired complexity of the final product.

Classical Synthesis: Hydrazinolysis of Carboxylic Acid Derivatives

The most conventional and widely employed method for synthesizing hydrazides is the hydrazinolysis of carboxylic acid derivatives, particularly esters and acyl chlorides.[1][6]

-

From Esters: This reaction involves the nucleophilic acyl substitution of an ester with hydrazine hydrate. The reaction is typically carried out in a protic solvent such as methanol or ethanol and often requires heating to proceed at a reasonable rate. The lone pair of the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.

-

From Acyl Chlorides: The reaction of acyl chlorides with hydrazine is a highly exothermic and rapid process that yields the corresponding hydrazide.[6] Due to the high reactivity of acyl chlorides, this reaction is often performed at low temperatures and may require a base to neutralize the hydrochloric acid byproduct. The Schotten-Baumann technique, using a biphasic system with a base, can be effectively employed for the synthesis of symmetrically substituted dihydrazides.[6]

Modern Approaches: Expanding the Synthetic Toolkit

Recent advancements have introduced milder and more versatile methods for hydrazide synthesis, accommodating a broader range of functional groups.

-

From Activated Amides: Transition-metal-catalyst-free conditions have been developed for the synthesis of acyl hydrazides from activated amides in an aqueous environment at room temperature.[7][8] This method offers high yields and avoids the harsh conditions sometimes required for ester hydrazinolysis.[8]

-

From Carboxylic Acids: Direct conversion of carboxylic acids to hydrazides can be achieved, although it often requires activating agents to overcome the lower reactivity of the carboxylic acid.[9] Continuous flow processes have been developed for the synthesis of acid hydrazides from carboxylic acids, offering scalability and improved yields for certain substrates.[9]

-

From Aldehydes: An interesting approach involves the reaction of aldehydes with azodicarboxylates in a process known as hydroacylation, which forms the acyl hydrazide functionality through C-H bond activation.[10]

Core Reactivity: A Triumvirate of Transformations

The chemical utility of the hydrazide group is primarily defined by three classes of reactions: acylation, condensation, and cyclization. Understanding the principles behind these transformations is key to leveraging the full synthetic potential of hydrazides.

Acylation: Extending the Hydrazide Backbone

The terminal amino group of a hydrazide is nucleophilic and readily undergoes acylation with various acylating agents, such as carboxylic acids, acyl chlorides, and anhydrides. This reaction is fundamental in peptide synthesis, where hydrazides can serve as intermediates for the azide coupling method.[11][12]

Mechanism of Acylation: The reaction proceeds via a nucleophilic attack of the terminal -NH2 group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., water, chloride).

Causality in Experimental Choices: When using carboxylic acids like acetic or formic acid as both a solvent and an acid catalyst in subsequent reactions (e.g., azide formation), caution is warranted. These acids can act as acylating agents, leading to the formation of acetylated or formylated hydrazide side products.[11][12] Formylation is notably faster than acetylation.[11][12] If this side reaction is problematic, alternative non-acylating acids should be considered, or conditions for the removal of the formyl group (e.g., with hydrazine) can be employed.[11]

Condensation with Carbonyls: The Gateway to Hydrazones

One of the most significant reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones.[13][14] This reaction is highly efficient and proceeds under mild conditions, making it a cornerstone of bioconjugation chemistry.[14][15]

Mechanism of Hydrazone Formation: The reaction is a nucleophilic addition-elimination. The terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This intermediate then dehydrates to yield the stable hydrazone linkage (a C=N double bond). The reaction is typically favored under slightly acidic conditions (pH 5-7), which protonates the carbonyl oxygen, increasing its electrophilicity, but does not excessively protonate the nucleophilic hydrazide.[16]

Experimental Protocol: Hydrazone Formation for Bioconjugation

This protocol outlines a general procedure for labeling a glycoprotein with a fluorescently tagged hydrazide.

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in an appropriate buffer (e.g., acetate buffer, pH 5.5).

-

Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution. The periodate will cleave the vicinal diols of the sugar moieties to generate aldehyde groups.[13]

-

Incubate the reaction in the dark for a specified time (e.g., 30 minutes) at room temperature.

-

Quench the reaction by adding a quenching agent like glycerol.

-

-

Hydrazone Ligation:

-

Remove the excess periodate and byproducts by buffer exchange (e.g., using a desalting column).

-

Add the fluorescent hydrazide derivative to the aldehyde-containing glycoprotein solution.

-

Incubate the mixture for a set duration (e.g., 2-4 hours) at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE with fluorescence detection.

-

-

Purification:

-

Purify the resulting fluorescently labeled glycoprotein from the unreacted hydrazide using size-exclusion chromatography or dialysis.

-

Aniline Catalysis: The rate of hydrazone formation can be significantly enhanced by the addition of aniline as a catalyst.[16] Aniline rapidly forms a Schiff base with the aldehyde, which is more reactive towards the hydrazide than the original aldehyde.[16]

Cyclization Reactions: Building Heterocyclic Scaffolds

Hydrazides and their hydrazone derivatives are invaluable precursors for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals.[1][3]

Fischer Indole Synthesis: A classic example is the Fischer indole synthesis, where an arylhydrazone, formed from an arylhydrazine and an aldehyde or ketone, undergoes an acid-catalyzed cyclization to produce an indole.[17][18][19] The reaction proceeds through a[1][1]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone.[18][19] This method is widely used in the synthesis of drugs like the triptans for migraines.[19]

Japp-Klingemann Reaction: This reaction provides a route to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[20][21] The resulting hydrazones can then be used in subsequent reactions, such as the Fischer indole synthesis, to generate complex heterocyclic systems.[20]

Synthesis of Other Heterocycles: Hydrazides are also key building blocks for synthesizing various other heterocycles, including pyrrolones, pyrazoles, oxadiazoles, thiadiazoles, and triazoles, through cyclization or cycloaddition reactions with appropriate reagents.[1]

Applications in Drug Development and Bioconjugation

The versatile reactivity of the hydrazide group has cemented its importance in several high-impact scientific fields.

Medicinal Chemistry

The hydrazide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][4]

-

Enzyme Inhibition: Hydrazide-based compounds have been successfully developed as inhibitors of various enzymes. A prominent example is their application as histone deacetylase (HDAC) inhibitors for cancer therapy.[22][23][24] The hydrazide group can act as a zinc-binding group in the active site of these enzymes.[23]

-

Antimicrobial and Antitubercular Agents: The foundational antituberculosis drug, isoniazid, is a hydrazide derivative.[1][2] The hydrazide functional group continues to be a key component in the design of new antimicrobial and antifungal agents.[2][3]

-

Antidepressants: Early monoamine oxidase inhibitors (MAOIs) used as antidepressants, such as iproniazid and isocarboxazid, were based on a hydrazide structure.[1][4]

| Drug Name | Therapeutic Class | Role of Hydrazide Group |

| Isoniazid | Antitubercular | Core structural and functional component[1][2] |

| Iproniazid | Antidepressant (MAOI) | Pharmacophoric element[1][4] |

| Benserazide | Anti-Parkinson's | Peripheral DOPA decarboxylase inhibitor[1] |

| UF010 (and derivatives) | HDAC Inhibitor (preclinical) | Zinc-binding group[22][24] |

Bioconjugation and Chemical Biology

The formation of stable hydrazone linkages under mild, aqueous conditions has made hydrazide chemistry an indispensable tool for bioconjugation.[14][15]

-

Labeling of Biomolecules: Hydrazides are widely used to attach labels, such as fluorescent dyes or biotin, to biomolecules.[13] This is often achieved by first generating aldehyde groups on the biomolecule (e.g., by periodate oxidation of carbohydrates on glycoproteins) and then reacting them with a hydrazide-functionalized label.[13][16]

-

Drug Delivery: The reversibility of the hydrazone bond under acidic conditions can be exploited in drug delivery systems.[14][15] A drug can be attached to a carrier molecule via a hydrazone linker, which remains stable at physiological pH but cleaves to release the drug in the more acidic environment of endosomes or lysosomes within target cells.[15]

-

Peptide and Protein Chemistry: The hydrazide group can be used as a C-terminal protecting group in peptide synthesis.[25][26] Furthermore, peptide hydrazides are precursors for acyl azides, which can be used in rapid, one-pot peptide cyclization strategies.[27]

Conclusion: An Enduring and Evolving Functional Group

The hydrazide group is a testament to the power of a single functional group to influence a vast landscape of chemical research and development. Its predictable and versatile reactivity, coupled with the stability of its reaction products, has made it an invaluable tool for scientists. From the synthesis of complex heterocyclic scaffolds in medicinal chemistry to the precise and gentle ligation of sensitive biomolecules, the applications of hydrazide chemistry are both broad and deep. As researchers continue to seek more efficient and selective chemical transformations, the fundamental reactivity of the hydrazide group will undoubtedly continue to be a source of innovative solutions in the molecular sciences.

References

- Saleem, M., Ratwan, A., Yamini, P., & Yadagiri, D. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56(15), 2263-2269.

- Nishi, N., & Yajima, H. (1980). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 28(8), 2548-2551.

- Gomes, P. A. C., et al. (2022).

- Nishi, N., & Yajima, H. (1980). Acylation of hydrazides with acetic acid and formic acid. PubMed.

- Kim, M., & Lee, S. (2024).

- Chem-Station. (2014). Fischer Indole Synthesis.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.

- Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia.

- Organic Chemistry Portal. (n.d.). Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal.

- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.

- ResearchGate. (n.d.). Hydrazide-based drugs in clinical use. [Diagram].

- Journal of Medicinal Chemistry. (2025). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential.

- Lumiprobe. (n.d.). Hydrazides in Reactive groups. Lumiprobe.

- Kumar, A., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.

- AxisPharm. (2024).

- Farkaš, J., & Sorm, F. (1971). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemical Papers, 25(5), 418-420.

- O'Donovan, D. H., & Connon, S. J. (2018). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. Organic & Biomolecular Chemistry, 16(44), 8499-8511.

- Waldmann, H., & Kunz, H. (1983). Phenylhydrazide as an Enzyme-Labile Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry, 48(13), 2260–2263.

- Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

- International Journal of Advanced Research in Science, Communication and Technology. (2023).

- MDPI. (2013). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.

- Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571-574.

- Kraft, F. B., et al. (2021). Hydrazide-Based Class I Selective HDAC Inhibitors Completely Reverse Chemoresistance Synergistically in Platinum-Resistant Solid Cancer Cells. Journal of Medicinal Chemistry, 64(15), 11529-11546.

- ChemEurope. (n.d.). Japp-Klingemann reaction. chemeurope.com.

- Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central.

- Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10339-10372.

- Kalia, J., & Raines, R. T. (2011). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 9(21), 7274-7277.

- ResearchGate. (2025). Pharmacological aspects of hydrazides and hydrazide derivatives.

- Drugs.com. (n.d.).

- Journal of Medicinal Chemistry. (2024). Hydrazides as Inhibitors of Histone Deacetylases.

- MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.